

analytical methods for 2-Chloro-N-cyclopropyl-6-iodobenzamide characterization

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Compound of Interest

Compound Name: 2-Chloro-N-cyclopropyl-6-iodobenzamide

Cat. No.: B8173726

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Application Note: Advanced Analytical Characterization and Regioselective Profiling of **2-Chloro-N-cyclopropyl-6-iodobenzamide**

Executive Summary

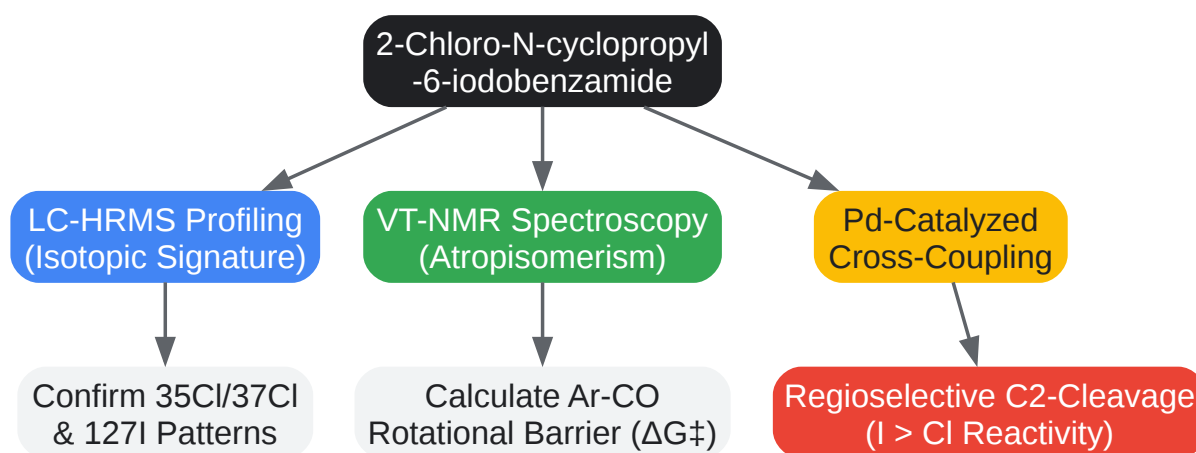
The compound **2-Chloro-N-cyclopropyl-6-iodobenzamide** (CAS: 2805156-10-7) is a highly functionalized, unsymmetrical dihaloarene that serves as a critical building block in modern pharmaceutical development[1]. Characterizing this molecule presents two distinct analytical challenges:

- **Atropisomerism:** The steric bulk of the ortho-halogens (chlorine and iodine) restricts rotation around the aryl-carbonyl (Ar-CO) bond, leading to conformational chirality that complicates NMR interpretation[2].
- **Regioselectivity:** As a dihalogenated system, it is designed for sequential transition-metal-catalyzed cross-coupling. Validating the integrity of the unreacted carbon-chlorine bond after functionalizing the carbon-iodine bond requires precise spectroscopic mapping[3].

This application note provides a comprehensive, self-validating analytical framework for the structural confirmation, dynamic conformational analysis, and regioselective profiling of **2-Chloro-N-cyclopropyl-6-iodobenzamide**.

Analytical & Synthetic Workflow

The following diagram illustrates the integrated pipeline for characterizing the physicochemical properties of the molecule and validating its downstream utility in regioselective synthesis.



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Analytical and synthetic workflow for **2-Chloro-N-cyclopropyl-6-iodobenzamide** characterization.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Insight: The presence of both chlorine and iodine on the benzene ring provides a highly diagnostic isotopic signature. Chlorine naturally occurs as a ~3:1 ratio of ^{35}Cl to ^{37}Cl , while iodine is monoisotopic (^{127}I). Consequently, the molecular ion $[\text{M}+\text{H}]^+$ will present a distinct $M/M+2$ cluster. Verifying this exact pattern is the first step in confirming that dehalogenation has not occurred during synthesis.

Table 1: HRMS (ESI+) Isotopic Signature for $\text{C}_{10}\text{H}_9\text{ClINO}$ $[\text{M}+\text{H}]^+$

Isotopic Composition	Exact Mass (m/z)	Relative Abundance	Diagnostic Significance
$^{12}\text{C}101\text{H}1035$ $\text{Cl}127\text{I}14\text{N}16\text{O}$	321.9490	100%	Base peak (Monoisotopic mass)
$^{13}\text{C}112\text{C}91\text{H}1035$ $\text{Cl}127\text{I}14\text{N}16\text{O}$	322.9524	~11%	Standard ^{13}C natural abundance
$^{12}\text{C}101\text{H}1037$ $\text{Cl}127\text{I}14\text{N}16\text{O}$	323.9461	~32%	Confirms the presence of exactly one Chlorine atom

NMR Spectroscopy & Atropisomerism Analysis

Causality & Insight: 2,6-disubstituted benzamides frequently exhibit hindered rotation around the Ar-CO bond due to steric clash between the ortho-substituents and the amide oxygen/nitrogen[2]. At room temperature, this slow interconversion on the NMR timescale often manifests as broadened peaks or distinct sets of signals for the cyclopropyl protons (diastereotopic environments). To prevent misidentifying these rotamers as impurities, Variable Temperature (VT) NMR must be employed. Furthermore, the ^{13}C NMR spectrum will show a dramatic heavy-atom shielding effect at the carbon attached to iodine.

Table 2: ^1H and ^{13}C NMR Assignments (400 MHz / 100 MHz, CDCl_3 , 298 K)

Position	¹ H Shift (ppm)	Multiplicity (J in Hz)	¹³ C Shift (ppm)	Assignment Notes
Cyclopropyl CH ₂	0.65 - 0.85	m, 4H	6.5	Broad/split due to restricted Ar-CO rotation
Cyclopropyl CH	2.90	m, 1H	23.1	Alpha to amide nitrogen
Amide NH	6.15	br s, 1H	-	Broadened due to quadrupolar relaxation
Ar-H (C4)	6.95	t (J=8.0), 1H	131.2	Meta to both halogens
Ar-H (C3)	7.35	dd (J=8.0,1.5), 1H	129.8	Ortho to Chlorine
Ar-H (C5)	7.72	dd (J=8.0,1.5), 1H	138.4	Ortho to Iodine (deshielded)
Carbonyl C=O	-	-	168.5	Amide carbonyl
Ar-C (C2)	-	-	132.5	Ipsos to Chlorine
Ar-C (C6)	-	-	92.3	Ipsos to Iodine (Heavy-atom shielding effect)

Protocol 1: VT-NMR Determination of Rotational Barrier (ΔG^\ddagger)

- Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. (Note: DMSO-d₆ is selected over CDCl₃ to allow heating up to 373 K without solvent boiling).
- Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K. Identify the broadened cyclopropyl methylene signals (~0.65 ppm).
- Thermal Titration: Increase the probe temperature in 10 K increments up to 373 K.

- Equilibration: Allow exactly 5 minutes of thermal equilibration at each temperature step before executing the pulse sequence to ensure sample temperature homogeneity.
- Data Processing: Identify the coalescence temperature (T_c) where the split/broadened cyclopropyl signals merge into a single, sharp multiplet. Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG^\ddagger) for the bond rotation.

Regioselective Cross-Coupling Validation

Causality & Insight: In palladium-catalyzed cross-coupling of dihaloarenes, the oxidative addition step is governed by bond dissociation energies. The reactivity strictly follows the order $I > Br > Cl > F$ [3]. Therefore, **2-Chloro-N-cyclopropyl-6-iodobenzamide** can be selectively functionalized at the iodine position while leaving the chlorine atom intact for subsequent, orthogonal chemistry. To prove that the reaction occurred regioselectively, 2D NMR (HMBC) is required to map the spatial connectivity of the new substituent.

Protocol 2: Suzuki-Miyaura Test Coupling and 2D NMR Verification

- Reaction Setup: In a thoroughly degassed vial, combine **2-Chloro-N-cyclopropyl-6-iodobenzamide** (1.0 eq), phenylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
- Solvent Addition: Add a sparged mixture of 1,4-dioxane/ H₂O (4:1 v/v) to achieve a 0.1 M substrate concentration.
- Controlled Execution: Stir the mixture at 80 °C for 2 hours. Crucial Step: Do not exceed 80 °C or extend the reaction time, as forcing conditions may lead to undesired oxidative addition into the C-Cl bond, resulting in bis-arylation.
- Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
- Analytical Verification (HMBC): Dissolve the purified product in CDCl₃. Acquire a 1H–13C HMBC spectrum.

- Self-Validating Check: Look for a 3JCHcross-peak between the newly introduced phenyl ortho-protons and the benzamide C6 carbon (formerly ~92.3 ppm, now shifted downfield to ~140 ppm due to arylation). The C2 carbon (ipso to Chlorine, ~132.5 ppm) must remain unperturbed and show no cross-peaks to the new phenyl ring, definitively proving regioselectivity.

References

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Sources

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